molecular formula C8H8BrNO B13969677 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one CAS No. 358780-25-3

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one

Cat. No.: B13969677
CAS No.: 358780-25-3
M. Wt: 214.06 g/mol
InChI Key: PDQTWYAUECYFNH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 1-(5-methylpyridin-3-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

358780-25-3

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-1-(5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3H2,1H3

InChI Key

PDQTWYAUECYFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)CBr

Origin of Product

United States

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